N-(4-mesitylthiazol-2-yl)benzamide
Overview
Description
“N-(4-mesitylthiazol-2-yl)benzamide” is a chemical compound with the molecular formula C19H18N2OS . It is also known by the synonym INH6 . The compound has a molecular weight of 322.4 g/mol .
Molecular Structure Analysis
The molecular structure of “N-(4-mesitylthiazol-2-yl)benzamide” includes a thiazole ring attached to a benzamide group . The InChI key for this compound is WCZLNJTXHZPHLM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“N-(4-mesitylthiazol-2-yl)benzamide” has a molecular weight of 322.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The exact mass is 322.11398438 g/mol .Scientific Research Applications
Anticonvulsant and Neuroprotective Properties
Research on related 1,3-benzothiazol-2-yl benzamides has revealed their potential as anticonvulsants, showing activity in MES and scPTZ screens. These compounds also demonstrated a decrease in immobility time, indicating potential neuroprotective properties. Notably, they did not exhibit neurotoxicity or liver toxicity, suggesting a favorable safety profile (Rana et al., 2008).
Antimicrobial and Antifungal Agents
Thiazole derivatives, such as those similar to N-(4-mesitylthiazol-2-yl)benzamide, have been synthesized and shown to possess significant antimicrobial properties. These include activity against various bacterial strains, especially Gram-positive bacteria, and antifungal activity against strains like Candida (Bikobo et al., 2017).
Anticancer Potential
Compounds related to N-(4-mesitylthiazol-2-yl)benzamide have been explored for their anticancer activity. Some derivatives have shown efficacy against multiple cancer cell lines, including breast, lung, and ovarian cancer, presenting them as promising candidates for further anticancer drug development (Ravinaik et al., 2021).
Anti-inflammatory Applications
Certain thiazole and thiazoline derivatives have demonstrated anti-inflammatory activity. Specific compounds in this category have shown potential across a range of concentrations, with one exhibiting no adverse effect on myocardial function, highlighting their therapeutic promise for inflammatory conditions (Lynch et al., 2006).
properties
IUPAC Name |
N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-12-9-13(2)17(14(3)10-12)16-11-23-19(20-16)21-18(22)15-7-5-4-6-8-15/h4-11H,1-3H3,(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZLNJTXHZPHLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-mesitylthiazol-2-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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